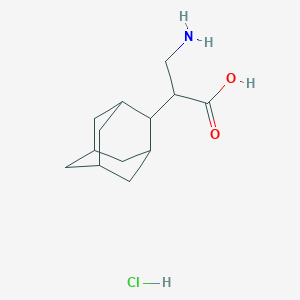
Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
The compound interacts with its targets, the ENTs, in a unique way. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it can potentially disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in ENT1 and ENT2 . This can potentially disrupt nucleotide synthesis and regulation of adenosine function, leading to various downstream effects.
Action Environment
Given its stability in the presence of cells and proteins , it can be inferred that the compound may be relatively stable under physiological conditions.
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an α-amylase inhibitor . α-amylase is a key enzyme involved in the hydrolysis of carbohydrates into glucose . Therefore, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could play a role in regulating blood glucose levels .
Cellular Effects
The effects of this compound on cells have been studied in the context of its potential as an α-amylase inhibitor . It has been found to have cytotoxic activity on pancreatic cancer cells (AR42J) in vitro .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, such as enzymes, and through changes in gene expression .
Metabolic Pathways
It has been suggested that it may interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis .
Transport and Distribution
It is known to interact with ENTs, suggesting it may be transported across cell membranes via these transporters .
Properties
IUPAC Name |
ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)17-8-4-3-5-9-17)27-14-12-26(13-15-27)19-11-7-6-10-18(19)24/h3-11,16H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIWOMSBNASVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(butan-2-yl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426721.png)
![5-Methyl-4-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2426722.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)
![N-{[4-(3-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2426734.png)



![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2426740.png)
![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)
